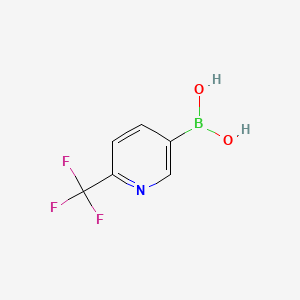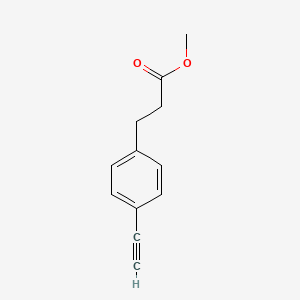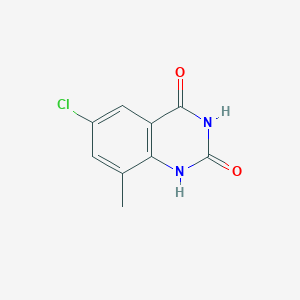
Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate, commonly referred to as PAM-TC, is a novel thiophene-based compound with potential applications in scientific research. PAM-TC is a small molecule that can be easily synthesized through a simple reaction of tert-butyl-phenol, thiophene-3-carboxaldehyde, and propyl-2-amino-ethanol in the presence of a base. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for a wide range of scientific research applications.
Aplicaciones Científicas De Investigación
Heterocyclic Disperse Dyes
Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate and related compounds have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes exhibit shades ranging from yellow to brownish purple and demonstrate good fastness properties, although they have poor photostability (Iyun et al., 2015).
Antimicrobial Activity
Compounds similar to Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate, particularly ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant biological activities like antimicrobial and antifungal effects, highlighting their potential in drug development (Prasad et al., 2017).
Gewald Synthesis
In organic synthesis, a method known as the Gewald reaction has been employed to obtain 2-Aminothiophene-3-carboxylates bearing aryl groups. This synthesis technique is relevant for creating compounds structurally similar to Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate, which can be utilized in various chemical applications (Tormyshev et al., 2006).
Solar Cell Performance
Studies on conducting polymer dyes, including compounds similar to Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate, have shown potential in improving solar cell performance. These studies focus on the charge-transfer processes and the efficiency of polymer-dyed cells, contributing to advancements in solar energy technology (Yoon et al., 2011).
Polymer Research
In polymer research, derivatives of 2-aminothiophenes, like Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate, are used to study the optical properties of poly(p-benzamide)s. This research contributes to understanding the interaction between oligothiophene chromophores and polymer chains, which is crucial for developing new materials with specific optical properties (Takagi et al., 2013).
Immunomodulatory Activity
Research on derivatives of 2-amino-4,6-di-tert-butylphenol, which are structurally related to Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate, has explored their effects on human peripheral blood lymphocytes. These studies are significant for understanding the immunomodulatory potential of such compounds (Nizheharodava et al., 2020).
Propiedades
IUPAC Name |
propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-6-11-22-18(21)16-15(12(2)23-17(16)20)13-7-9-14(10-8-13)19(3,4)5/h7-10H,6,11,20H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMWNSHUNUHIFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)






![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)
![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)



